Antiproliferative agent-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

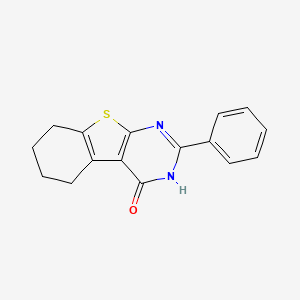

2-phenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-15-13-11-8-4-5-9-12(11)20-16(13)18-14(17-15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFWRIZOSNAGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173538 | |

| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19819-18-2 | |

| Record name | 5,6,7,8-Tetrahydro-2-phenyl[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19819-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019819182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Thienopyrimidine Derivatives for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. Its derivatives have demonstrated a wide range of pharmacological activities, including the inhibition of key signaling pathways implicated in tumorigenesis and progression. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of thienopyrimidine derivatives in the context of cancer therapy.

Core Synthetic Strategies

The synthesis of the thienopyrimidine core can be broadly approached via two main strategies: the annulation of a pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) scaffold, or the construction of a thiophene ring onto a pyrimidine core.[1] A prevalent and versatile method involves the use of 2-aminothiophene-3-carbonitrile (B183302) or 2-aminothiophene-3-carboxylate derivatives as key starting materials.[1]

A common starting point is the Gewald reaction, which provides a straightforward route to polysubstituted 2-aminothiophenes.[2] These intermediates can then be cyclized with various reagents to form the thienopyrimidine ring system.

Key Signaling Pathways Targeted by Thienopyrimidine Derivatives

Thienopyrimidine derivatives have been shown to inhibit several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers.[3] Several thienopyrimidine derivatives have been developed as potent inhibitors of PI3K, with some exhibiting selectivity for specific isoforms.[4][5][6]

EGFR and VEGFR-2 Signaling

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[7] Dual inhibition of both EGFR and VEGFR-2 is a promising strategy in cancer therapy.[7][8] Several thienopyrimidine derivatives have been identified as potent dual inhibitors of these receptors.[8][9]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Its aberrant activation is linked to the development and progression of several cancers, including triple-negative breast cancer.[10][11] Thienopyrimidine derivatives have been identified as downstream inhibitors of the Wnt/β-catenin pathway.[10][12]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative thienopyrimidine derivatives against various cancer cell lines.

Table 1: Thienopyrimidine Derivatives as PI3K Inhibitors

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| VIb | T-47D (Breast) | - | [6] |

| 6g | PIK3CA mutant cell line | - | [4] |

| 6k | PIK3CA mutant cell line | - | [4] |

| 6 | Pfeiffer (B-cell lymphoma) | Low micromolar | [5] |

| 6 | SU-DHL-6 (B-cell lymphoma) | Low micromolar | [5] |

Table 2: Thienopyrimidine Derivatives as EGFR/VEGFR-2 Inhibitors

| Compound | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| 13g | HepG2, HCT-116, MCF-7, A431 | 7.59 - 16.01 | EGFR | [13] |

| 13h | HepG2, HCT-116, MCF-7, A431 | 7.59 - 16.01 | EGFR | [13] |

| 13k | HepG2, HCT-116, MCF-7, A431 | 7.59 - 16.01 | EGFR | [13] |

| 5f | MCF-7 (Breast) | - | EGFR, VEGFR-2 | [8] |

Table 3: Thienopyrimidine Derivatives as Wnt/β-catenin Pathway Inhibitors

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | HCC1395 (TNBC) | 8.31 | [10] |

| 5a | TNBC cell lines | Low micromolar | [11] |

| 5d | TNBC cell lines | Low micromolar | [11] |

| 5e | TNBC cell lines | Low micromolar | [11] |

| 9d | TNBC cell lines | Low micromolar | [11] |

Table 4: Other Thienopyrimidine Derivatives with Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | - | [14] |

| 8 | MCF-7 (Breast), HepG-2 (Liver) | - | [15] |

| 5 | MCF-7 (Breast), HepG-2 (Liver) | - | [15] |

Experimental Protocols

General Experimental Workflow

The development of thienopyrimidine derivatives as anticancer agents typically follows a structured workflow from synthesis to biological evaluation.

Synthesis of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine Derivatives (as PI3K inhibitors)[6]

A representative synthetic protocol involves a multi-step process:

-

Synthesis of Thieno[2,3-d]pyrimidin-4-one Derivatives: The starting 2-amino-3-carboxamidothiophene is reacted with different aldehydes in the presence of a catalytic amount of concentrated HCl in dry DMF.

-

Chlorination: The resulting thieno[2,3-d]pyrimidin-4-one derivatives are heated under reflux in neat POCl₃ to afford the corresponding 4-chloro derivatives. These are often used in the next step without further purification.

-

Morpholine (B109124) Substitution: The 4-chloro intermediate is then reacted with morpholine to yield the final 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives.

In Vitro Cytotoxicity (MTT Assay)[16][17][18]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized thienopyrimidine derivatives and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Kinase Inhibition Assay[19][20]

Kinase inhibition assays are performed to determine the direct inhibitory effect of the compounds on specific kinase enzymes.

-

Reagent Preparation: Prepare a reaction buffer containing the kinase, a specific substrate, and ATP.

-

Inhibitor Addition: Add serial dilutions of the thienopyrimidine derivatives to the reaction mixture.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

Thienopyrimidine derivatives represent a highly promising class of compounds for the development of novel anticancer therapies. Their synthetic accessibility and the ability to modulate their structure to target multiple key oncogenic signaling pathways make them attractive candidates for further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field. Future efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical efficacy into clinical success.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors [frontiersin.org]

- 11. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

In-Depth Technical Guide: Discovery and Development of Antiproliferative Agent-15

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical development of Antiproliferative Agent-15, a novel thienopyrimidine derivative demonstrating significant anticancer activity. Identified as compound 6j in the foundational study by Amawi et al. (2017), this agent exerts its efficacy through a multi-faceted mechanism involving the induction of apoptosis, generation of oxidative stress, and initiation of mitotic catastrophe in cancer cells. This document provides a comprehensive overview of its antiproliferative activity, detailed experimental protocols for its evaluation, and a visual representation of the implicated biological pathways.

Introduction

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Thienopyrimidine derivatives have emerged as a promising class of compounds due to their structural similarity to purines, allowing them to interact with a variety of biological targets. This compound (also referred to as compound 6j) was identified from a series of synthesized thieno[2,3-d]pyrimidine (B153573) derivatives and has shown potent cytotoxic effects against a panel of human cancer cell lines.

Antiproliferative Activity

This compound has demonstrated significant and selective cytotoxic activity against various cancer cell lines, while showing considerably less effect on normal cells. The half-maximal inhibitory concentrations (IC50) from initial screenings are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 8.3[1] |

| HCT15 | Colon Carcinoma | 4.8[1] |

| LN-229 | Glioblastoma | 18.3[1] |

| GBM-10 | Glioblastoma | 12[1] |

| A2780 | Ovarian Cancer | Not Active[1] |

| CHO | Normal Ovarian | Not Active[1] |

Mechanism of Action

The anticancer effects of this compound are attributed to its ability to induce cell death through three primary mechanisms: apoptosis, oxidative stress, and mitotic catastrophe.[1]

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial pathway for eliminating cancerous cells. Treatment with this compound leads to the activation of apoptotic cascades in susceptible cancer cell lines. The experimental verification of apoptosis is typically conducted using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Oxidative Stress

The agent has been shown to induce the production of reactive oxygen species (ROS) within cancer cells. This increase in oxidative stress can damage cellular components and trigger cell death pathways. The generation of ROS is commonly measured using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.

Mitotic Catastrophe

Mitotic catastrophe is a form of cell death that occurs during mitosis as a result of premature or improper chromosome segregation. This compound has been observed to induce this lethal event in cancer cells, often leading to the formation of aneuploid cells that subsequently undergo apoptosis or necrosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Synthesis of this compound (Compound 6j)

The synthesis of the thieno[2,3-d]pyrimidine scaffold and its derivatives involves a multi-step process. A general synthetic scheme is outlined below. For the specific synthesis of this compound, please refer to the detailed procedures in Amawi et al., 2017.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

This assay measures the intracellular generation of ROS.

-

Cell Treatment: Plate cells in a 96-well black plate and treat with this compound.

-

DCFH-DA Staining: After the desired treatment time, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Cell Seeding: After treatment, trypsinize the cells, count them, and seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

-

Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the agent on cell cycle progression.

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways

The mechanisms of action of this compound suggest the involvement of key signaling pathways that regulate cell survival, proliferation, and death.

The diagram above illustrates the proposed interplay between the key mechanisms of action. This compound is hypothesized to directly or indirectly lead to an increase in reactive oxygen species (ROS), causing oxidative stress. This stress, along with potential direct effects on mitotic machinery, can lead to DNA damage and disruption of the mitotic spindle. These cellular insults converge to trigger mitotic catastrophe and activate caspase-dependent apoptotic pathways, ultimately leading to cancer cell death.

Conclusion

This compound (compound 6j) is a promising thienopyrimidine derivative with selective and potent anticancer activity. Its multi-pronged mechanism of action, involving the induction of apoptosis, oxidative stress, and mitotic catastrophe, makes it an attractive candidate for further drug development. The detailed experimental protocols and an understanding of the implicated signaling pathways provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted.

References

Biological Activity of Paclitaxel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Paclitaxel (B517696) (formerly known as Taxol), a prominent member of the taxane (B156437) family of anticancer drugs. Paclitaxel is a natural product first isolated from the Pacific yew tree, Taxus brevifolia, and is widely used in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancers.[][2][3] This document details its mechanism of action, antiproliferative effects, relevant signaling pathways, and standard experimental protocols for its evaluation.

Mechanism of Action

Paclitaxel's primary mechanism of action involves its interaction with the microtubule network within cells.[][4] Unlike other microtubule-targeting agents that cause depolymerization (e.g., colchicine (B1669291) and vinca (B1221190) alkaloids), Paclitaxel has a unique mechanism.[3][5]

It binds specifically to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[3][6] This binding event promotes the assembly of tubulin into extremely stable and non-functional microtubules while simultaneously inhibiting their disassembly.[4][7] The stabilization of these microtubule polymers disrupts the normal dynamic instability—the process of rapid polymerization and depolymerization—which is essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[4][8]

The consequence of this microtubule stabilization is the arrest of the cell cycle at the G2/M phase.[6][8][9] The cell, unable to form a functional mitotic spindle, cannot properly segregate its chromosomes.[3][5] This prolonged mitotic arrest activates the spindle assembly checkpoint (SAC), a crucial cell cycle control mechanism, which ultimately triggers programmed cell death, or apoptosis.[5][10][11]

In addition to its effects on mitosis, Paclitaxel has been reported to induce apoptosis through other pathways, including the modulation of apoptosis-related proteins like the Bcl-2 family and activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.[4][6][11]

Signaling Pathway of Paclitaxel-Induced Mitotic Arrest and Apoptosis

The following diagram illustrates the key molecular events initiated by Paclitaxel, leading to cell cycle arrest and apoptosis.

Quantitative Antiproliferative Activity

The cytotoxic and antiproliferative effects of Paclitaxel are typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit the growth of a cell population by 50% over a specified time period. The IC50 of Paclitaxel is highly dependent on the cell line and the duration of drug exposure.[9][12]

| Cell Line | Cancer Type | Exposure Time (h) | IC50 Value | Reference(s) |

| MCF-7 | Breast Adenocarcinoma | 72 | 3.5 µM | [13] |

| MDA-MB-231 | Breast Adenocarcinoma | 72 | 0.3 µM | [13] |

| SK-BR-3 | Breast Adenocarcinoma | 72 | ~5 nM (approx.) | [14] |

| BT-474 | Breast Ductal Carcinoma | Not Specified | 19 nM | [13] |

| Various | Human Tumor Cell Lines | 24 | 2.5 - 7.5 nM | [12] |

| Various | Ovarian Carcinoma | Not Specified | 0.4 - 3.4 nM | [15] |

| T50 | Bladder Cancer (Mouse) | Not Specified | 20 nM (for 39.8% inhibition) | [16] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell passage number, medium composition, and specific assay protocols.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Paclitaxel's biological activity. Below are protocols for two key in vitro assays.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is proportional to the number of living cells.[17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile microplates

-

Paclitaxel stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Paclitaxel in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Paclitaxel (e.g., 0.01 µM to 10 µM). Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls (medium only).[18][19]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[20]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[17]

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[17]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.[18][19]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the viability against the logarithm of the Paclitaxel concentration to determine the IC50 value.

References

- 2. [Pharmacological action of paclitaxel] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paclitaxel - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 5. molbiolcell.org [molbiolcell.org]

- 6. droracle.ai [droracle.ai]

- 7. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. stemcell.com [stemcell.com]

- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 15. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-neoplastic activity of paclitaxel on experimental superficial bladder cancer: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. advances.umw.edu.pl [advances.umw.edu.pl]

- 19. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

In Vitro Antiproliferative Activity of Compound 6a: A Technical Overview

This technical guide provides a detailed examination of the in vitro antiproliferative activity of compound 6a, a novel synthetic molecule. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, experimental methodologies, and mechanistic insights based on available preclinical research.

Quantitative Analysis of Antiproliferative Activity

Compound 6a has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell proliferation, were determined using the MTT assay. The results, summarized in the table below, indicate a broad spectrum of activity across different cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Reference Compound |

| A549 | Lung Carcinoma | 2.74 | Doxorubicin (IC50 = 3.87 µM) |

| HeLa | Cervical Cancer | - | Nocodazole |

| MCF-7 | Breast Cancer | - | Nocodazole |

| DU-145 | Prostate Cancer | - | Nocodazole |

| K562 | Chronic Myeloid Leukemia | - | - |

| PC-3 | Prostate Cancer | - | - |

| Hep-G2 | Hepatoma | - | - |

Note: Specific IC50 values for HeLa, MCF-7, DU-145, K562, PC-3, and Hep-G2 for compound 6a were not explicitly provided in the summarized search results, though it was tested against these lines. The provided data indicates that a series of related compounds exhibited promising activity.[1][2]

The data reveals that compound 6a demonstrates significant cytotoxicity against the A549 lung cancer cell line, with an IC50 value of 2.74 µM, which is comparable to the standard chemotherapeutic agent doxorubicin.[1] Further studies have shown that derivatives of the parent scaffold of compound 6a exhibit considerable antiproliferative activity against various other cancer cell lines.[2]

Experimental Protocols

The evaluation of the antiproliferative activity of compound 6a involved standard in vitro cell-based assays. The detailed methodologies for these key experiments are provided below.

Human cancer cell lines, including A549 (lung), HeLa (cervical), MCF-7 (breast), DU-145 (prostate), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma), were used.[1][2] The cells were cultured in appropriate growth media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cell cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

The antiproliferative activity of compound 6a was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

Protocol:

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[2]

-

Following incubation, the cells were treated with various concentrations of compound 6a (typically ranging from 0.625 to 10 µM) and incubated for an additional 48 hours.[2]

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

The resulting formazan (B1609692) crystals were dissolved by adding 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from dose-response curves.

Mechanism of Action

Preliminary mechanistic studies suggest that the antiproliferative effects of compound 6a and its analogs may be attributed to their interaction with critical cellular pathways involved in cell division and survival.

One of the proposed mechanisms of action for the class of compounds to which 6a belongs is the inhibition of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.

Flow cytometry analysis has been employed to investigate the effects of related compounds on the cell cycle distribution.[1] These studies have shown that treatment with these compounds can lead to an accumulation of cells in a specific phase of the cell cycle, which is consistent with the proposed mechanism of action. For instance, a compound that disrupts microtubule formation would be expected to cause an arrest in the G2/M phase.

In some contexts, the antiproliferative effects of a compound designated "6a" have been investigated in relation to the PI3K-Akt signaling pathway, particularly under hypoxic conditions in A549 cells.[3] The results suggested that the inhibitory effects under hypoxia were not primarily mediated through the PI3K-Akt pathway, indicating a more specific mechanism of action.[3]

References

An In-depth Technical Guide to the Antiproliferative Agent-15 (CAS 19819-18-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-15, with the Chemical Abstracts Service (CAS) number 19819-18-2, is a thienopyrimidine derivative that has demonstrated notable anticancer properties. This technical guide provides a comprehensive overview of its synthesis, in vitro efficacy, and mechanism of action. All quantitative data from cited studies are presented in structured tables for clear comparison. Detailed experimental protocols for key assays are provided to ensure reproducibility. Furthermore, this guide includes visualizations of the compound's synthesis and proposed signaling pathways using the DOT language for graphical representation, adhering to specified formatting requirements. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Chemical Properties and Synthesis

This compound, chemically known as 2-Phenyl-5,6,7,8-tetrahydrobenzo[1]thieno[2,3-d]pyrimidin-4(3H)-one, is a solid, off-white to light yellow compound with the molecular formula C16H14N2OS and a molecular weight of 282.37 g/mol .[2]

The synthesis of this compound and its analogs is based on the Gewald reaction to construct the core tetrahydrobenzo[b]thiophene structure, followed by cyclization to form the thienopyrimidine ring system.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidine (B153573) Derivatives

The synthesis of this compound (referred to as compound 6a in the primary literature) and its analogs involves a two-step process[3]:

-

Synthesis of the intermediate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile:

-

A mixture of cyclohexanone, malononitrile, and elemental sulfur is prepared in ethanol.

-

A catalytic amount of morpholine is added to the mixture.

-

The reaction mixture is stirred at room temperature.

-

The resulting solid is filtered, washed, and dried to yield the thiophene intermediate.[4]

-

-

Synthesis of the final thienopyrimidine compounds:

-

The synthesized thiophene intermediate is reacted with an excess of formamide.

-

The mixture is heated at reflux.

-

Upon cooling, the product precipitates and is collected by filtration.

-

The crude product is then purified, typically by recrystallization, to yield the final thienopyrimidine derivative.[5]

-

In Vitro Antiproliferative Activity

This compound and its structural analogs have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

Quantitative Data: IC50 Values

The antiproliferative activity of a series of thieno[2,3-d]pyrimidine derivatives (compounds 6a-6m) was determined using the MTT assay after 72 hours of treatment.[3]

| Compound ID | HCT116 (Colon) | HCT15 (Colon) | LN-229 (Brain) | GBM-10 (Brain) | A2780 (Ovarian) | OV2008 (Ovarian) | CHO (Normal) |

| 6a (this compound) | 8.3 ± 0.9 µM | 4.8 ± 0.5 µM | 18.3 ± 2.1 µM | 12.0 ± 1.3 µM | >20 µM | >20 µM | >20 µM |

| 6j (Lead Compound) | 0.8 ± 0.1 µM | 0.6 ± 0.08 µM | 1.2 ± 0.2 µM | 1.1 ± 0.1 µM | 0.9 ± 0.1 µM | 0.7 ± 0.09 µM | 14.0 ± 1.3 µM |

Table 1: IC50 values of this compound (6a) and the lead compound (6j) in various cancer and normal cell lines.[3] Data are presented as mean ± standard deviation.

Mechanism of Action

The anticancer efficacy of the lead thienopyrimidine derivative, compound 6j, is attributed to its ability to induce apoptosis, generate oxidative stress, and trigger mitotic catastrophe in cancer cells.[3]

Signaling Pathways

Caption: Proposed mechanism of action for the lead thienopyrimidine compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

In Vitro Antiproliferative (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the thienopyrimidine compounds for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6][7]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Treatment: Cells are treated with the test compounds for a specified period.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium (B1200493) Iodide (PI).[10][11]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]

Intracellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the level of intracellular ROS using the fluorescent probe DCFH-DA.

-

Cell Treatment: Cells are treated with the thienopyrimidine compounds.

-

Probe Loading: Cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH.[13][14]

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[15]

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.[16]

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining of DNA.

-

Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed.

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[1][17]

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.[18]

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Conclusion

This compound (CAS 19819-18-2) is a member of the thienopyrimidine class of compounds with demonstrated cytotoxic activity against various cancer cell lines. The lead compound in this series, 6j, exhibits potent antiproliferative effects by inducing apoptosis, oxidative stress, and mitotic catastrophe. The detailed protocols and summarized data presented in this guide offer a solid foundation for further preclinical investigation and development of this promising class of anticancer agents. The elucidation of the specific molecular targets and signaling pathways involved remains an important area for future research.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 3. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchhub.com [researchhub.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioquochem.com [bioquochem.com]

- 15. arigobio.com [arigobio.com]

- 16. bioscience.co.uk [bioscience.co.uk]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. vet.cornell.edu [vet.cornell.edu]

The Effects of Antiproliferative Agent-15 (Tubulin Inhibitor 15/T138067) on the Cell Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antiproliferative agent-15, identified as Tubulin inhibitor 15 and also known as T138067 or Batabulin, is a potent antimitotic agent that demonstrates significant effects on cell cycle progression. This technical guide provides a comprehensive overview of its mechanism of action, quantitative effects on cell cycle distribution, and its potency in various cancer cell lines. Detailed experimental protocols for key assays and visual representations of the underlying signaling pathways and experimental workflows are included to support further research and development of this compound.

Introduction to this compound (Tubulin Inhibitor 15/T138067)

Tubulin inhibitor 15 (T138067) is a novel small molecule that acts as a microtubule-destabilizing agent.[1] Its primary mechanism of action involves the covalent and selective binding to a conserved cysteine residue (Cys-239) on specific β-tubulin isotypes.[2][3] This irreversible binding prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[2] The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a robust cell cycle arrest at the G2/M transition, which ultimately induces apoptosis in cancer cells.[2] A key feature of T138067 is its efficacy against multidrug-resistant (MDR) cancer cell lines, a significant challenge in current chemotherapy regimens.[4]

Quantitative Data on the Effects of this compound

The antiproliferative and cell cycle effects of T138067 have been quantified in various cancer cell lines. The following tables summarize the available data on its potency and its impact on cell cycle phase distribution.

Table 1: IC50 Values of this compound (T138067) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (nM) |

| MIA PaCa-2 | Pancreatic Cancer | 47.3 µM |

| HeLa | Cervical Cancer | Representative low nM potency |

| HCT116 | Colon Cancer | Representative low nM potency |

| SW620 | Colon Cancer | Representative low nM potency |

| HT29 | Colon Cancer | Representative low nM potency |

| A549 | Lung Cancer | Representative low nM potency |

| HepG2 | Liver Cancer | Cytotoxicity demonstrated |

| K562 | Leukemia | 840 nM (for a similar tubulin inhibitor) |

| MCF-7 | Breast Cancer | Not specified, but potent activity demonstrated |

Note: Specific IC50 values for all cell lines for T138067 were not available in a single source. The table includes a specific value for MIA PaCa-2 and representative potencies for other lines as indicated in the literature.[5][6] The value for K562 cells is for a different tubulin inhibitor and is included for comparative purposes.

Table 2: Effect of this compound (T138067) on Cell Cycle Distribution in MCF-7 Breast Cancer Cells

Treatment of MCF-7 cells with T138067 for 24 hours leads to a significant increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest.

| Treatment | Concentration | % of Cells in G0/G1 Phase (Representative) | % of Cells in S Phase (Representative) | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |

| Vehicle (Control) | - | ~65% | ~20% | ~15% | <5% |

| T138067 | 100 nM | Not Specified | Not Specified | ~25-30% | ~25-30% |

Data for the G2/M and Sub-G1 phases for T138067 are derived from FACS analysis of treated MCF7 cells.[7] Percentages for G0/G1 and S phases for the control group are representative of a typical asynchronous cancer cell population and are included for comparative context.

Experimental Protocols

Cell Viability Assay (MTS Assay) to Determine IC50

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTS assay.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (T138067) stock solution in DMSO

-

MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

-

Compound Treatment: Prepare serial dilutions of T138067 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (T138067)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of T138067 (e.g., 0, 10, 50, 100 nM) and a vehicle control for a specified time (e.g., 24 hours).[1]

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 500 µL of cold PBS and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise for fixation. Incubate on ice for at least 30 minutes.[8]

-

Staining: Centrifuge the fixed cells and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[8]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 single-cell events.[8] Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of G2/M arrest induced by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing the effects of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Studies for Cell-Division Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell cycle arrest and apoptotic studies of Terminalia chebula against MCF-7 breast cancer cell line: an in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective, covalent modification of β-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective, covalent modification of beta-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting Signaling Pathways with Antiproliferative Agent-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-15 (AP-15), also known as b-AP15, is a novel small molecule inhibitor demonstrating significant anticancer activity across a range of human malignancies. This technical guide provides an in-depth overview of the core mechanisms of action of AP-15, focusing on its targeted disruption of key cellular signaling pathways. This document details the experimental protocols for assessing the biological effects of AP-15 and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, signaling cascades, experimental workflows, and logical relationships are visualized through detailed diagrams to provide a clear and comprehensive understanding of the agent's function.

Introduction

This compound (b-AP15) has emerged as a promising therapeutic candidate due to its unique mechanism of targeting the ubiquitin-proteasome system (UPS). Unlike conventional proteasome inhibitors that target the 20S catalytic core, b-AP15 specifically inhibits the deubiquitinating enzymes (DUBs) Ubiquitin-specific peptidase 14 (USP14) and Ubiquitin C-terminal hydrolase L5 (UCHL5) associated with the 19S regulatory particle of the proteasome.[1][2] This inhibition leads to the accumulation of polyubiquitinated proteins, triggering significant cellular stress and ultimately inducing apoptosis in cancer cells.[1][3] Research has elucidated that the antitumor effects of b-AP15 are mediated through the modulation of several critical signaling pathways, including those involved in apoptosis, cell cycle regulation, endoplasmic reticulum (ER) stress, and inflammatory responses.

Mechanism of Action and Targeted Signaling Pathways

The primary molecular targets of b-AP15 are the deubiquitinases USP14 and UCHL5.[1][2] By inhibiting these enzymes, b-AP15 disrupts the removal of ubiquitin chains from proteins destined for proteasomal degradation, leading to a buildup of ubiquitinated proteins.[1] This proteotoxic stress activates several downstream signaling cascades:

-

Induction of Apoptosis: b-AP15 triggers programmed cell death through both intrinsic and extrinsic apoptotic pathways. This is characterized by the activation of caspases, cleavage of Poly (ADP-ribose) polymerase-1 (PARP), and disruption of the mitochondrial membrane potential.[1][4]

-

ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded, ubiquitinated proteins induces significant stress on the endoplasmic reticulum, activating the UPR. This is evidenced by the upregulation of key ER stress markers such as GRP78 (BiP), CHOP, and IRE1α.[1][4]

-

Generation of Reactive Oxygen Species (ROS): Treatment with b-AP15 has been shown to increase the intracellular levels of ROS, contributing to oxidative stress and subsequent cell death.[1][5]

-

Cell Cycle Arrest: b-AP15 can induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, by modulating the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[6][7][8]

-

Modulation of Inflammatory Pathways: b-AP15 has been demonstrated to inhibit the NF-κB signaling pathway, a key regulator of inflammation, by preventing the degradation of IκBα.[1] It also affects the MAPK pathway by inhibiting the phosphorylation of ERK1/2 and JNK.[1]

-

Suppression of Androgen Receptor (AR) Signaling: In prostate cancer models, b-AP15 has been shown to downregulate the androgen receptor, a critical driver of prostate cancer cell proliferation.[1]

Below is a diagram illustrating the primary mechanism of action of b-AP15.

Quantitative Data Summary

The antiproliferative activity of AP-15 has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | 8.3 | [6] |

| HCT15 | Colon Cancer | 4.8 | [6] |

| LN-229 | Brain Cancer | 18.3 | [6] |

| GBM-10 | Brain Cancer | 12 | [6] |

| LNCaP | Prostate Cancer | 0.762 | [6] |

| 22Rv1 | Prostate Cancer | 0.858 | [6] |

| PC-3 | Prostate Cancer | 0.378 | [6] |

| DU145 | Prostate Cancer | 0.748 | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of b-AP15's effects.

Cell Viability Assays (MTS/CCK-8)

This protocol is used to assess the effect of b-AP15 on the proliferation of cancer cells.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.[6]

-

Treatment: Treat the cells with increasing concentrations of b-AP15 (e.g., 0-5 µM) for 24, 48, or 72 hours.[6]

-

Reagent Addition: Add 20 µL of MTS (CellTiter 96 AQueous One Solution) or CCK-8 reagent to each well.[6]

-

Incubation: Incubate the plates for 1-3 hours at 37°C.[6]

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

-

Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following b-AP15 treatment.

Protocol:

-

Treatment: Treat cells with the desired concentrations of b-AP15 for 48 hours.[4]

-

Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[4]

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[1][4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[1]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-ERK, p-JNK, IκBα, GRP78, CHOP) overnight at 4°C.[1][4]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[1]

Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treatment: Treat cells with b-AP15 for 24 hours.[6]

-

Harvesting and Fixation: Harvest the cells and fix them in 70% ethanol (B145695) overnight at -20°C.[6][8]

-

Staining: Wash the cells with PBS and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.[6][8]

-

Incubation: Incubate for 30 minutes in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6][8]

Reactive Oxygen Species (ROS) Measurement

This assay quantifies the intracellular levels of ROS.

Protocol:

-

Cell Treatment: Treat cells with b-AP15 for a specified duration (e.g., 6 hours).[5]

-

Probe Loading: Incubate the cells with a cell-permeable fluorogenic probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[9][10]

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ~495/529 nm). The intensity is proportional to the level of intracellular ROS.[9][10]

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, visualize the key signaling pathways targeted by b-AP15.

Apoptosis and ER Stress Pathways

References

- 1. Deubiquitinase Inhibitor b-AP15 Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeted inhibition of the deubiquitinating enzymes, USP14 and UCHL5, induces proteotoxic stress and apoptosis in Waldenström macroglobulinaemia tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Stress Induced by the Deubiquitinase Inhibitor b-AP15 Is Associated with Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

In-Depth Technical Guide: Antiproliferative Agent-15 and its Induction of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-15 (APA-15), a novel thienopyrimidine derivative, has demonstrated significant anticancer properties across a range of human cancer cell lines. This technical guide provides a comprehensive overview of the core mechanism of action of APA-15, focusing on its ability to induce oxidative stress and subsequently trigger apoptotic cell death. This document details the quantitative antiproliferative activity of APA-15, provides in-depth experimental protocols for assessing its effects, and visually maps the implicated signaling pathways. The information presented herein is intended to support further research and development of APA-15 as a potential therapeutic agent.

Introduction

Thienopyrimidine derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer effects. This compound (APA-15), identified as compound 6a in a key study, has emerged as a lead candidate due to its potent cytotoxic effects against various cancer cell lines.[1] This guide focuses on the critical role of oxidative stress in the mechanistic action of APA-15, leading to the activation of programmed cell death pathways in cancer cells.

Quantitative Data Presentation

The antiproliferative activity of APA-15 was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Cancer | 8.3 |

| HCT15 | Colon Cancer | 4.8 |

| LN-229 | Brain Cancer | 18.3 |

| GBM-10 | Brain Cancer | 12 |

| A2780 | Ovarian Cancer | Inactive |

| CHO | Normal Cell Line | Inactive |

Data sourced from MedChemExpress, referencing a primary study on thienopyrimidine derivatives.[1]

Core Mechanism of Action: Induction of Oxidative Stress

A primary mechanism through which APA-15 exerts its antiproliferative effects is the induction of intracellular reactive oxygen species (ROS). ROS are chemically reactive species containing oxygen, and their overproduction can lead to cellular damage and programmed cell death.

Signaling Pathway of APA-15 Induced Oxidative Stress and Apoptosis

The proposed signaling cascade initiated by APA-15 involves the generation of ROS, which in turn triggers the intrinsic pathway of apoptosis.

Caption: APA-15 induces oxidative stress, leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of APA-15.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of APA-15 on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of APA-15 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS levels.

-

Cell Treatment: Seed cells in a 6-well plate and treat with APA-15 at its IC50 concentration for a specified time (e.g., 24 hours).

-

DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Data Analysis: Quantify the mean fluorescence intensity to determine the relative increase in ROS levels compared to untreated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with APA-15 at its IC50 concentration for 48 hours. Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-FITC negative and PI negative cells are viable.

-

Annexin V-FITC positive and PI negative cells are in early apoptosis.

-

Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

-

Mandatory Visualizations

Experimental Workflow for Assessing APA-15 Activity

Caption: Workflow for evaluating APA-15's in vitro effects.

Logical Relationship of APA-15's Anticancer Mechanism

Caption: Logical flow of APA-15's anticancer action.

Conclusion

This compound demonstrates potent anticancer activity by inducing oxidative stress, which subsequently triggers apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of APA-15. Future studies should focus on elucidating the upstream molecular targets of APA-15 that lead to ROS generation and validating its efficacy and safety in preclinical in vivo models.

References

Apoptosis Induction by Antiproliferative Agent-15 (b-AP15): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-15 (b-AP15), also known as NSC687852, is a potent small molecule inhibitor of the 19S proteasome-associated deubiquitinating enzymes (DUBs), ubiquitin C-terminal hydrolase 5 (UCHL5) and ubiquitin-specific peptidase 14 (USP14).[1][2] By targeting these DUBs, b-AP15 effectively blocks the degradation of polyubiquitinated proteins, leading to their accumulation and subsequent induction of proteotoxic stress.[1][3] This triggers a cascade of cellular events, including the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and the generation of reactive oxygen species (ROS), ultimately culminating in caspase-dependent apoptosis in a variety of cancer cell lines.[4][5][6] Notably, b-AP15 has demonstrated efficacy in tumor models that are resistant to conventional proteasome inhibitors like bortezomib (B1684674) and its apoptotic induction can be independent of p53 status and Bcl-2 overexpression.[1][2][3] This technical guide provides an in-depth overview of the mechanisms of b-AP15-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Quantitative Data on the Efficacy of b-AP15

The antiproliferative and pro-apoptotic effects of b-AP15 have been quantified across various cancer cell lines. The following tables summarize key data points, including IC50 values for cell viability and the percentage of apoptotic cells following treatment.

Table 1: IC50 Values of b-AP15 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | Not Specified | 0.58 | [7] |

| HCT116 (b-AP15 resistant) | Colon Carcinoma | Not Specified | 1.28 | [7] |

| LNCaP | Prostate Cancer | 48 | 0.762 | [4] |

| 22Rv1 | Prostate Cancer | 48 | 0.858 | [4] |

| PC-3 | Prostate Cancer | 48 | 0.378 | [4] |

| DU145 | Prostate Cancer | 48 | 0.748 | [4] |

| SW620 | Colon Cancer | 24 | 0.89 | [8] |

| SW620 | Colon Cancer | 48 | 1.38 | [8] |

| SW620 | Colon Cancer | 72 | 1.77 | [8] |

| MM.1S | Multiple Myeloma | Not Specified | Not Specified | [9] |

Table 2: Apoptosis Induction by b-AP15 in Cancer Cell Lines

| Cell Line | b-AP15 Concentration (µM) | Incubation Time (h) | Parameter Measured | Result | Reference |

| LNCaP | 1 | 48 | % Annexin V Positive Cells | Significant Increase | [4] |

| PC-3 | 1 | 48 | % Annexin V Positive Cells | Significant Increase | [4] |

| JJ012 | 0.25 - 1 | 48 | % Annexin V Positive Cells | Dose-dependent increase | [6] |

| SW1353 | 0.25 - 1 | 48 | % Annexin V Positive Cells | Dose-dependent increase | [6] |

| MM.1S | 0.1 | 12 | % Annexin V Positive Cells | Significant Increase | [9] |

Core Signaling Pathways of b-AP15-Induced Apoptosis

b-AP15 induces apoptosis through a multi-faceted mechanism primarily initiated by the inhibition of proteasome deubiquitinase activity. This leads to an accumulation of polyubiquitinated proteins, triggering several interconnected stress pathways.

Proteasome Inhibition and Proteotoxic Stress

The primary mechanism of b-AP15 is the inhibition of UCHL5 and USP14, DUBs associated with the 19S regulatory particle of the proteasome.[1] This leads to the accumulation of polyubiquitinated proteins, which in turn induces proteotoxic stress and activates the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress.[4][5][9]

Figure 1. b-AP15-induced proteotoxic stress pathway.

Oxidative Stress and JNK Activation

A major consequence of b-AP15 treatment is the induction of high levels of Reactive Oxygen Species (ROS).[4][5] This oxidative stress is a critical mediator of b-AP15-induced apoptosis and is associated with the rapid activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of stress-induced apoptosis.[5][6]

Figure 2. ROS generation and JNK activation by b-AP15.

Intrinsic and Extrinsic Apoptotic Pathways

b-AP15 activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[4][9] The intrinsic pathway is triggered by the altered expression of Bcl-2 family proteins, leading to loss of mitochondrial membrane potential and the release of cytochrome c.[4] This culminates in the activation of caspase-9.[4][9] The extrinsic pathway is initiated through the activation of death receptors like DR5, leading to the activation of caspase-8.[9][10][11] Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave key cellular substrates like PARP, executing the final stages of apoptosis.[4][6][9]

Figure 3. Intrinsic and extrinsic apoptosis pathways activated by b-AP15.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments to assess the effects of b-AP15 on cancer cells. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Figure 4. MTT assay experimental workflow.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of b-AP15. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Figure 5. Annexin V/PI staining experimental workflow.

Protocol:

-

Induce Apoptosis: Treat cells with the desired concentrations of b-AP15 for the specified time. Include both untreated and positive controls.

-

Harvest Cells: Harvest the cells (for adherent cells, use a gentle detachment method like trypsin-EDTA) and collect them by centrifugation.

-

Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]

ROS Detection Assay

This assay measures the intracellular generation of reactive oxygen species.

Protocol:

-

Cell Preparation: Culture cells to the desired confluency in a suitable plate format.

-

Labeling: Remove the culture medium and wash the cells with a suitable buffer (e.g., HBSS). Add the ROS-sensitive fluorescent probe (e.g., H2DCFDA at 10 µM) and incubate for 30-60 minutes at 37°C.[16]

-

Treatment: Remove the probe-containing medium, wash the cells, and then add fresh medium containing the desired concentrations of b-AP15. A positive control, such as tert-butyl hydroperoxide (TBHP), can be used.[16]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation/emission wavelengths (e.g., ~495/529 nm for DCF).[16]

Western Blotting for Protein Expression Analysis